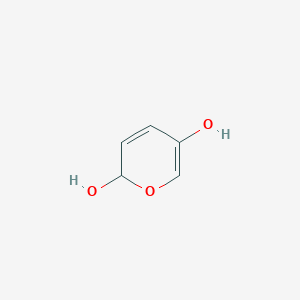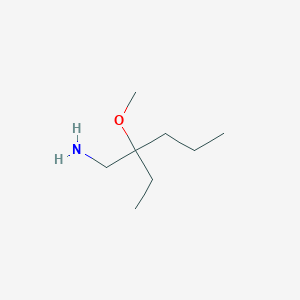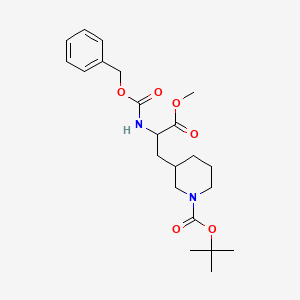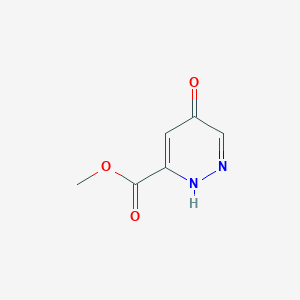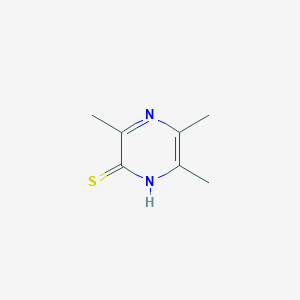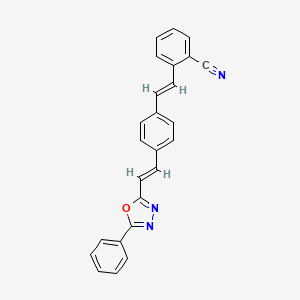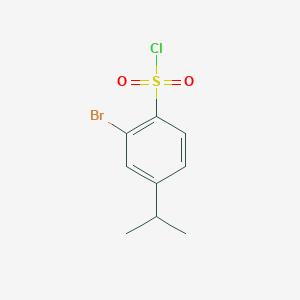
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate is an organic compound with the molecular formula C11H12BrNO4. It is a derivative of propanoic acid and contains both bromine and nitro functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of 2-nitroacetophenone followed by esterification. The reaction typically proceeds as follows:
Bromination: 2-nitroacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position relative to the nitro group.
Esterification: The resulting 4-bromo-2-nitroacetophenone is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Ethyl 2-(4-amino-2-nitrophenyl)propanoate.
Substitution: Ethyl 2-(4-hydroxy-2-nitrophenyl)propanoate.
Hydrolysis: 2-(4-bromo-2-nitrophenyl)propanoic acid.
科学的研究の応用
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(4-bromo-2-nitrophenyl)propanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and the derivative being studied.
類似化合物との比較
Ethyl 2-(4-bromo-2-nitrophenyl)propanoate can be compared with other similar compounds such as:
Ethyl 2-bromopropanoate: Lacks the nitro group and has different reactivity.
Ethyl 2-(4-chloro-2-nitrophenyl)propanoate: Contains a chlorine atom instead of bromine, leading to different chemical properties.
Ethyl 2-(4-nitrophenyl)propanoate: Lacks the bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity patterns.
特性
分子式 |
C11H12BrNO4 |
|---|---|
分子量 |
302.12 g/mol |
IUPAC名 |
ethyl 2-(4-bromo-2-nitrophenyl)propanoate |
InChI |
InChI=1S/C11H12BrNO4/c1-3-17-11(14)7(2)9-5-4-8(12)6-10(9)13(15)16/h4-7H,3H2,1-2H3 |
InChIキー |
MDXFOLOHSHKMCP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


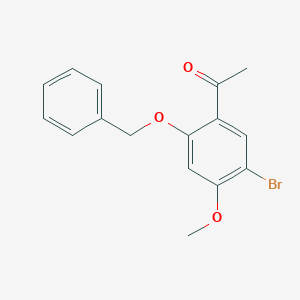
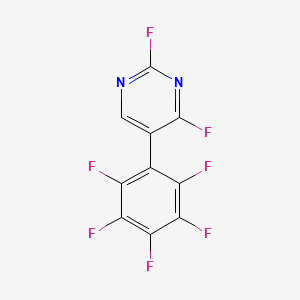
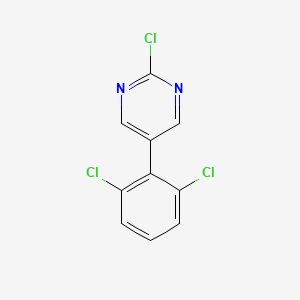
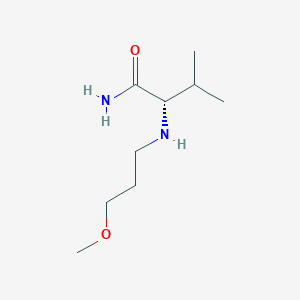
![2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15244587.png)

